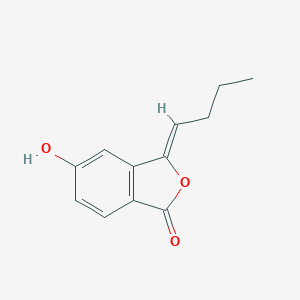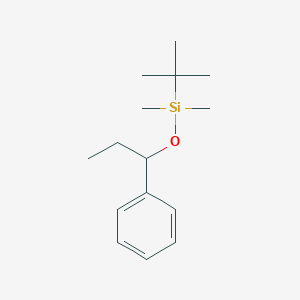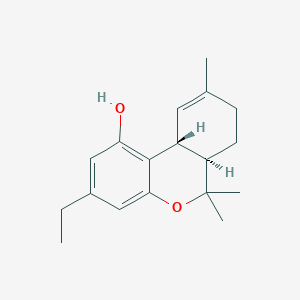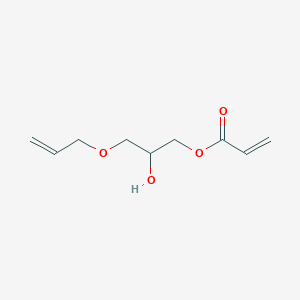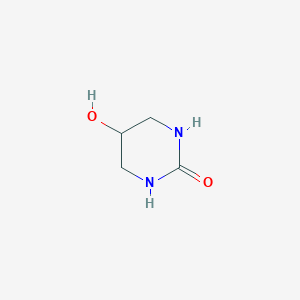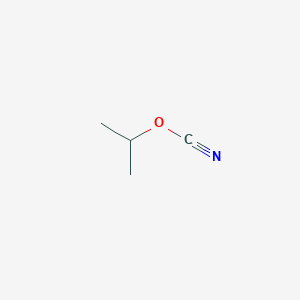
Isopropyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl cyanate, also known as isopropyl isocyanate, is a colorless liquid with a pungent odor. It is an isocyanate compound that is widely used in various scientific research applications. Isocyanates are important intermediates in the production of polyurethane, which is used in the manufacture of foams, coatings, adhesives, and elastomers. Isopropyl cyanate is a versatile compound that has several advantages and limitations in laboratory experiments.
Wirkmechanismus
Isopropyl cyanate reacts with amines to form ureas and carbamates. It also reacts with alcohols to form isocyanates. The reaction is catalyzed by acids or bases and requires careful handling to avoid the formation of hazardous by-products.
Biochemische Und Physiologische Effekte
Isopropyl cyanate is a toxic compound that can cause severe irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in sensitive individuals. Isopropyl cyanate is metabolized in the liver to form Isopropyl cyanateamine, which is a potent neurotoxin. Chronic exposure to Isopropyl cyanate cyanate can cause liver damage, neurological disorders, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl cyanate has several advantages and limitations in laboratory experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also a potent cross-linking agent that can be used in the production of thermosetting resins. However, Isopropyl cyanate cyanate is a toxic compound that requires careful handling to avoid exposure to hazardous by-products. It is also a potent sensitizer that can cause allergic reactions in sensitive individuals.
Zukünftige Richtungen
There are several future directions for the use of Isopropyl cyanate cyanate in scientific research. One area of research is the development of new synthetic routes for the production of isocyanates and ureas. Another area of research is the development of new cross-linking agents for the production of thermosetting resins. Isopropyl cyanate may also have potential applications in the field of drug discovery, as it can be used as a building block for the synthesis of various bioactive compounds.
Synthesemethoden
Isopropyl cyanate is synthesized by the reaction of cyanogen chloride with Isopropyl cyanate amine. The reaction takes place in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is exothermic and requires careful handling to avoid the formation of hazardous by-products.
Wissenschaftliche Forschungsanwendungen
Isopropyl cyanate is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as ureas, carbamates, and isocyanates. It is also used in the production of polyurethane, which is widely used in the manufacture of foams, coatings, adhesives, and elastomers. Isopropyl cyanate is also used as a cross-linking agent in the production of thermosetting resins.
Eigenschaften
CAS-Nummer |
1768-37-2 |
|---|---|
Produktname |
Isopropyl cyanate |
Molekularformel |
C4H7NO |
Molekulargewicht |
85.1 g/mol |
IUPAC-Name |
propan-2-yl cyanate |
InChI |
InChI=1S/C4H7NO/c1-4(2)6-3-5/h4H,1-2H3 |
InChI-Schlüssel |
WHULDTBQXVKIHX-UHFFFAOYSA-N |
SMILES |
CC(C)OC#N |
Kanonische SMILES |
CC(C)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



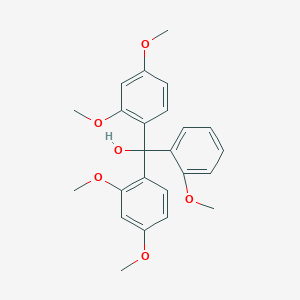
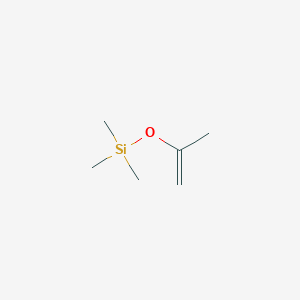
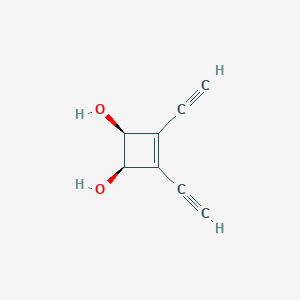
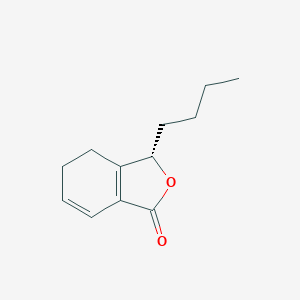
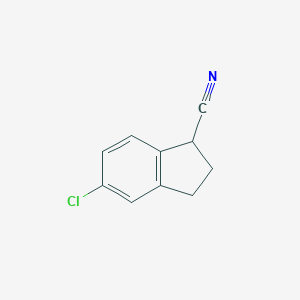
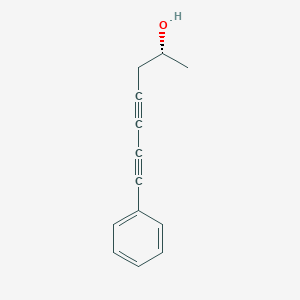
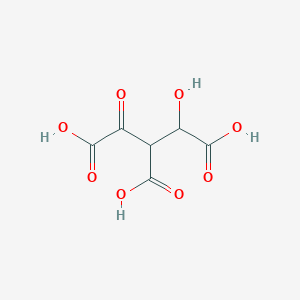
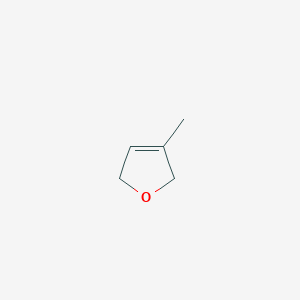
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
